![molecular formula C21H25N3O4S B6570456 N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}propanamide CAS No. 946290-75-1](/img/structure/B6570456.png)
N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}propanamide
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Description
The compound is a derivative of tetrahydroquinoline, which is an organic compound that is the semi-hydrogenated derivative of quinoline . It contains a total of 52 bond(s), including 30 non-H bond(s), 19 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 17 aromatic bond(s), 4 six-membered ring(s), 2 ten-membered ring(s), 1 secondary amide(s) (aromatic), and 1 tertiary amide(s) (aliphatic) .
Synthesis Analysis
Tetrahydroquinolines are typically produced by hydrogenation of quinolines . The specific synthesis pathway for this compound would depend on the exact structure and may involve several steps. .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is reacted. Tetrahydroquinolines can participate in a variety of reactions, including hydrogenation and other transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, tetrahydroquinoline is a colorless oil .Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[4-[(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)sulfamoyl]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-3-20(25)22-16-9-11-18(12-10-16)29(27,28)23-17-8-7-15-6-5-13-24(19(15)14-17)21(26)4-2/h7-12,14,23H,3-6,13H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCVCLVHOJRHPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)CC)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)propionamide |
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